
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is a chemical compound with the molecular formula C6H7F6NO2·HCl. It is known for its unique structural features, including the presence of multiple trifluoromethyl groups, which impart distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction forms the corresponding Ni(II) complex, which is then treated with methyl chloroformate to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and reducing production costs.
化学反应分析
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted compounds with different functional groups. These products are valuable intermediates in various chemical syntheses.
科学研究应用
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
作用机制
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to effective inhibition or activation of target proteins. The pathways involved include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 2-Methyl-3-trifluoromethylaniline
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability, reactivity, and selectivity in various chemical reactions. These features make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C6H8ClF6NO2 |
|---|---|
分子量 |
275.57 g/mol |
IUPAC 名称 |
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H |
InChI 键 |
VPDJDWCROPWRGJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
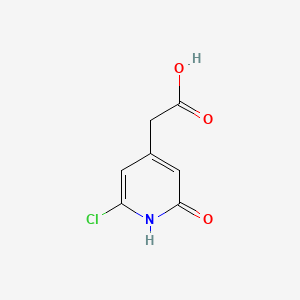

![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

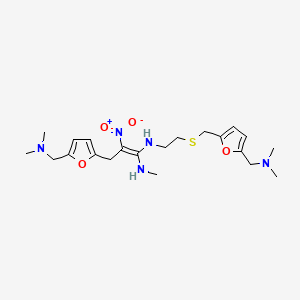
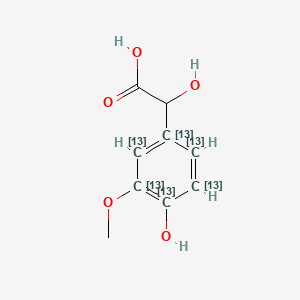
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
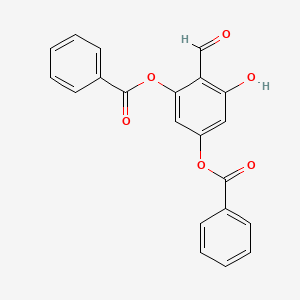
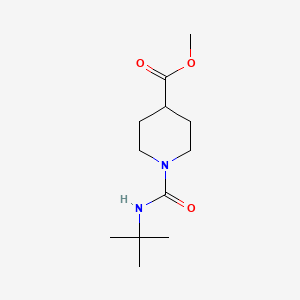
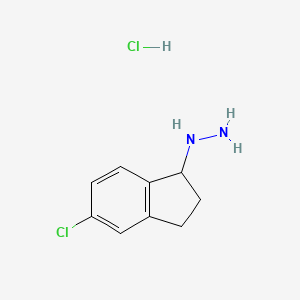

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
